molecular formula C21H29N3O6S B2424769 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide CAS No. 894023-90-6

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide

Cat. No. B2424769
CAS RN: 894023-90-6
M. Wt: 451.54
InChI Key: DDEFDNQNCQFWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C21H29N3O6S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetamide Derivatives and Biological Effects

Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, are compounds with significant commercial importance and a wide spectrum of biological activities. Recent studies have expanded our understanding of the biological effects of exposure to these chemicals, highlighting the importance of monitoring their usage and potential health impacts. The biological responses to these compounds vary and reflect the unique biology and intended applications of each chemical (Kennedy, 2001).

Cholinesterase Inhibitors and Protective Efficacy

Certain cholinesterase inhibitors demonstrate protective efficacy when administered prior to exposure to organophosphates. The prophylactic potential of reversible acetylcholinesterase inhibitors, including various compounds like physostigmine and pyridostigmine, highlights their significance in mitigating the effects of exposure to organophosphates. The compound K-27, in particular, exhibits a broad-spectrum protective effect against various organophosphate compounds, indicating its promise as a prophylactic agent (Lorke & Petroianu, 2018).

Heterocyclic Synthesis Utilizing Acetamide Derivatives

2-cyano-N-(2-hydroxyethyl) acetamide is a key intermediate in the synthesis of diverse and novel heterocyclic systems. Its role in chemical reactivity and the preparation of target compounds underlines its significance in the domain of synthetic chemistry, offering pathways for the creation of various synthetically valuable heterocycles (Gouda et al., 2015).

Dimethyl Sulfoxide (DMSO) and Biological Effects

Dimethyl sulfoxide is a compound of interest due to its simple structure, aprotic solvent properties, and controversial role in therapy and toxicity. It has the ability to dissolve therapeutic and toxic agents not soluble in water and exhibits a range of physiologic and pharmacologic properties, including penetration enhancement across biological membranes, free radical scavenging, and anticholinesterase activity. Despite its low systemic toxicity, the combination of DMSO with other toxic agents demands attention for potential toxicological implications (Brayton, 1986).

Sulfonamides and Medicinal Applications

Sulfonamides, including indolylarylsulfones, are recognized for their potent inhibitory action against the human immunodeficiency virus type 1 non-nucleoside reverse transcriptase. These compounds, through structure-activity relationship studies, have been tailored to improve their pharmacological profiles, indicating their potential as drug candidates for treating AIDS and related infections in combination with other antiretroviral agents (Famiglini & Silvestri, 2018).

properties

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6S/c1-15-10-24(11-16(2)30-15)21(26)13-23-12-19(17-6-4-5-7-18(17)23)31(27,28)14-20(25)22-8-9-29-3/h4-7,12,15-16H,8-11,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEFDNQNCQFWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.